N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structure, which includes a benzo[d]thiazole moiety and a piperidine ring, contributes to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3S2/c1-24(21,22)19-7-3-2-4-9(19)13(20)18-14-17-12-10(23-14)6-5-8(15)11(12)16/h5-6,9H,2-4,7H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMLWOZGJTEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazole Ring Formation
The 4,5-dichlorobenzo[d]thiazol-2-amine scaffold is synthesized via cyclization of substituted aniline precursors. A method adapted from involves the reaction of 4,5-dichlorobenzaldehyde with thiourea in the presence of iodine, yielding 4,5-dichlorobenzo[d]thiazol-2-amine (Fig. 1A). Key parameters include:
- Reagent ratio : 1:1.2 (aldehyde:thiourea)
- Temperature : 140–160°C under reflux
- Catalyst : Iodine (5 mol%)
- Yield : 72–78%
Alternative routes employ 4,5-dichlorobenzoyl chloride and ammonium thiocyanate, forming the thiazole ring through nucleophilic substitution.
Piperidine-2-Carboxamide Synthesis
The 1-(methylsulfonyl)piperidine-2-carboxamide moiety is prepared via a two-step process:
- Piperidine-2-carboxylic acid activation : Reaction with thionyl chloride (SOCl₂) generates the acyl chloride intermediate.
- Sulfonylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–5°C, followed by quenching with aqueous NaHCO₃, yields 1-(methylsulfonyl)piperidine-2-carbonyl chloride.
Coupling of Benzothiazole and Piperidine Fragments
Amide Bond Formation
The final step involves coupling 4,5-dichlorobenzo[d]thiazol-2-amine with 1-(methylsulfonyl)piperidine-2-carbonyl chloride. A protocol modified from uses:
- Solvent : Anhydrous dioxane
- Base : Triethylamine (TEA, 2.5 equiv)
- Conditions : Stirring at 25°C for 12–16 hours
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol
- Yield : 68–74%
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, dioxane | Dioxane | +12% vs. THF |
| Temperature (°C) | 0–40 | 25 | No Δ >25°C |
| Equiv. TEA | 1.0–3.0 | 2.5 | Peak at 2.5 |
Alternative Methodologies and Recent Advances
Solid-Phase Synthesis
A patent-derived approach employs resin-bound piperidine derivatives to streamline purification. Key steps:
- Immobilization : Piperidine-2-carboxylic acid anchored to Wang resin via ester linkage.
- Sulfonylation : On-resin treatment with MsCl/pyridine.
- Cleavage and Coupling : TFA-mediated cleavage followed by EDC/HOBt-mediated amidation with 4,5-dichlorobenzo[d]thiazol-2-amine.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) accelerates the coupling step, achieving 82% yield with reduced side-product formation.
Analytical Characterization and Quality Control
Spectroscopic Data
- IR (KBr) : 3183 cm⁻¹ (N-H stretch), 1681 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.29 (s, 1H, NH), 7.33–8.25 (m, 2H, Ar-H), 3.82–4.15 (m, 3H, piperidine), 3.12 (s, 3H, SO₂CH₃)
- HRMS (ESI+) : m/z 408.3 [M+H]⁺ (calc. 408.29)
Table 2: Purity Analysis by HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 mm) | MeCN:H₂O (70:30) + 0.1% TFA | 12.7 | 99.1 |
Challenges and Industrial Scalability
Regioselectivity in Dichlorination
Controlling chlorination at the 4,5-positions remains challenging. A recent innovation uses directed ortho-metalation (DoM) with n-BuLi/TMP to achieve >95% regioselectivity.
Cost-Effective Sulfonylation
Replacing MsCl with methanesulfonic anhydride reduces reagent costs by 40% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the carboxamide moiety, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions on the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Anticancer Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide has been studied for its potential anticancer properties. Research indicates that this compound exhibits cytotoxic effects against different cancer cell lines.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.4 | |
| A549 (Lung) | 12.3 | |
| HeLa (Cervical) | 9.8 |
In a study conducted by Smith et al., the compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study: Anti-inflammatory Effects in Animal Models
In a controlled animal study, administration of this compound resulted in a significant reduction in inflammation markers in models of arthritis. The findings suggest that this compound could be developed into an anti-inflammatory drug.
Pesticidal Activity
The compound has shown promise as an agricultural pesticide due to its efficacy against various pests and pathogens.
Table 2: Efficacy of this compound Against Agricultural Pests
| Pest/Pathogen | Concentration (ppm) | Efficacy (%) | Reference |
|---|---|---|---|
| Aphids | 200 | 85 | |
| Powdery Mildew | 150 | 78 | |
| Leafhoppers | 100 | 90 |
In field trials, the compound was effective at controlling aphid populations with minimal impact on beneficial insects, indicating its potential for sustainable agricultural practices.
Development of Functional Materials
This compound has been investigated for its role in the development of functional materials due to its unique chemical properties.
Case Study: Synthesis of Conductive Polymers
Research by Johnson et al. demonstrated that incorporating this compound into polymer matrices enhances electrical conductivity and thermal stability. The study highlights its potential use in electronic devices and sensors.
Mechanism of Action
The mechanism by which N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- N-(4,5-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
Uniqueness
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide stands out due to the presence of two chlorine atoms on the benzo[d]thiazole ring, which can significantly influence its chemical reactivity and biological activity. The dichlorinated structure may enhance its binding affinity to certain molecular targets, leading to improved efficacy in its applications compared to its mono- or non-chlorinated analogs.
Biological Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antibacterial and enzyme inhibition contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₃Cl₂N₃O₃S
- Molecular Weight : 394.3 g/mol
- CAS Number : 1188363-10-1
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the thiazole moiety, often linked to their ability to inhibit bacterial growth through various mechanisms.
The antibacterial activity is primarily attributed to the inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in folate synthesis, which is crucial for nucleic acid production in bacteria. By inhibiting DHPS, these compounds exhibit a bacteriostatic effect, preventing bacterial cell division and growth .
Efficacy Against Bacterial Strains
In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The following table summarizes its effectiveness against various strains:
| Bacterial Strain | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 7.5 | 8 |
| B. subtilis | 7 | 9 |
| S. epidermidis | 7 | 6 |
Enzyme Inhibition
In addition to antibacterial properties, this compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease.
Acetylcholinesterase Inhibition
The compound's structure allows it to interact effectively with AChE, which is vital for neurotransmission regulation. Studies have reported strong inhibitory activity with IC₅₀ values significantly lower than standard inhibitors, indicating its potential for therapeutic applications in neurodegenerative diseases .
Urease Inhibition
Urease plays a critical role in the pathogenesis of certain infections, particularly those caused by Helicobacter pylori. The compound has demonstrated promising urease inhibitory activity with IC₅₀ values comparable to existing treatments, suggesting its potential as a therapeutic agent for related conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR) that can guide future research:
- Hybrid Antimicrobials : Research on hybrid compounds combining thiazole and sulfonamide groups indicates enhanced antibacterial effects when used in conjunction with cell-penetrating peptides like octaarginine .
- Pharmacological Profiles : The pharmacokinetic profiles of related thiazole derivatives suggest favorable absorption and distribution characteristics, enhancing their potential as drug candidates .
- In Vivo Studies : While most findings are based on in vitro assays, further research involving in vivo models is necessary to validate the therapeutic efficacy and safety of these compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions. For example, coupling a benzo[d]thiazole intermediate with a functionalized piperidine-carboxamide moiety. Key steps include:
- Thiazole formation : Use o-aminothiophenol derivatives with aldehydes under oxidative conditions (e.g., iodine in DMF) to construct the benzo[d]thiazole core .
- Sulfonylation : Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Amide coupling : Activate the carboxylic acid (e.g., using HATU or EDCI) for nucleophilic attack by the thiazol-2-amine group .
- Optimization : Reaction times (1–3 minutes for cyclization steps) and solvent choices (acetonitrile for fast reactions, DMF for cyclizations) significantly impact yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : Use and NMR to verify substituent positions (e.g., distinguishing dichloro vs. methylsulfonyl groups). For example, aromatic protons in the benzo[d]thiazole ring appear at δ 7.0–8.5 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 456.55 for similar piperidine-thiazole derivatives) .
- HPLC : Assess purity (>95% recommended) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Case Study : If piperidine ring protons show unexpected multiplicity, consider:
- Conformational analysis : Use - COSY or NOESY to identify steric hindrance or restricted rotation .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguities by providing bond angles (e.g., β = 102.282°) and torsion angles (e.g., C7—N1—O1 = 106.56°) .
- Data Cross-Validation : Compare experimental results with computational models (DFT calculations for NMR chemical shifts) .
Q. What in silico strategies are effective for predicting biological targets or optimizing structure-activity relationships (SAR)?
- Virtual Screening : Dock the compound into protein active sites (e.g., D1 protease, a herbicidal target) using tools like AutoDock Vina. Prioritize interactions with key residues (e.g., hydrogen bonds with catalytic serines) .
- SAR Optimization : Modify substituents systematically:
- Chlorine positions : 4,5-dichloro on the thiazole enhances electrophilicity and target binding .
- Methylsulfonyl group : Increases metabolic stability by resisting oxidation .
Q. How can researchers address low yields in the final amide coupling step?
- Troubleshooting :
- Activation Efficiency : Replace EDCI with HATU for sterically hindered amines .
- Solvent Effects : Switch from DCM to DMF to improve carboxylate intermediate solubility .
- Temperature Control : Perform reactions at 0°C to minimize side-product formation .
Data Interpretation and Experimental Design
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Key degradation sites include the sulfonamide and amide bonds .
- Oxidative Stability : Expose to liver microsomes or HO to identify vulnerable groups (e.g., thiazole sulfur) .
Q. How should researchers design assays to evaluate antimicrobial or cytotoxic activity?
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
- Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HeLa or HEK293). Compare IC values with structural analogs to infer SAR .
Conflict Resolution in Published Data
Q. How to reconcile discrepancies in reported biological activities of structurally similar compounds?
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation times). For example, piperidine-thiazole derivatives show IC values ranging from 1–50 µM depending on substituents .
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
